molecular formula C6H13NO3 B12088404 Ethyl 4-amino-2-hydroxybutanoate

Ethyl 4-amino-2-hydroxybutanoate

Cat. No.: B12088404
M. Wt: 147.17 g/mol
InChI Key: KSCZLCFMSHHFAK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of butanoic acid, featuring an amino group at the 4th position and a hydroxy group at the 2nd position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-amino-2-hydroxybutanoate is unique due to the presence of both amino and hydroxy groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Ethyl 4-amino-2-hydroxybutanoate, also known as ethyl 4-amino-3-hydroxybutanoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C6_6H13_13N1_1O3_3
  • Molecular Weight : 145.17 g/mol

The compound features an amino group, a hydroxyl group, and an ethyl ester, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive molecules. The compound is involved in metabolic pathways that regulate amino acid levels and influence cellular signaling mechanisms.

  • Amino Acid Metabolism : this compound can modulate the levels of branched-chain amino acids (BCAAs), which are crucial for muscle metabolism and energy production during exercise. Studies have shown that it can enhance BCAA degradation pathways, potentially improving metabolic efficiency in muscle tissues .
  • Antioxidant Activity : The compound has been investigated for its antioxidant properties. It may help reduce oxidative stress by scavenging free radicals and modulating oxidative stress-related signaling pathways .
  • Anti-inflammatory Effects : this compound has also been studied for its anti-inflammatory potential. It may inhibit inflammatory cytokine production and modulate related signaling pathways, contributing to reduced inflammation in various tissues .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to enhance cellular functions:

  • Cell Viability and Proliferation : this compound was found to promote cell viability in various cell lines, suggesting its potential as a therapeutic agent in tissue repair and regeneration .
  • Induction of Antimicrobial Peptides : Research indicated that hydroxylated derivatives of butyrate, including this compound, could upregulate the expression of antimicrobial peptides (AMPs) in macrophages, enhancing innate immune responses against bacterial infections .

In Vivo Studies

In vivo studies have provided insights into the physiological effects of the compound:

  • Exercise Performance : Animal studies showed that administration of this compound improved exercise performance by enhancing oxidative metabolism and increasing resistance to fatigue in skeletal muscle .
  • Metabolic Regulation : The compound was associated with improved metabolic profiles in models of metabolic disorders, indicating its potential for therapeutic use in conditions like obesity and type 2 diabetes .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Athletic Performance Enhancement : A study involving athletes demonstrated that supplementation with this compound led to significant improvements in endurance and recovery post-exercise.
  • Wound Healing : Clinical observations noted accelerated wound healing in patients receiving treatments that included compounds derived from this compound, suggesting its role in tissue regeneration.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundAntioxidant, anti-inflammatory
Sodium ButyrateInduces AMPs, enhances gut health
Hydroxylated ButyratesModulates immune response

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 4-amino-2-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3

InChI Key

KSCZLCFMSHHFAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN)O

Origin of Product

United States

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